[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride [2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1609403-32-8
VCID: VC2562002
InChI: InChI=1S/C12H19NO.ClH/c1-4-13-5-6-14-12-8-10(2)7-11(3)9-12;/h7-9,13H,4-6H2,1-3H3;1H
SMILES: CCNCCOC1=CC(=CC(=C1)C)C.Cl
Molecular Formula: C12H20ClNO
Molecular Weight: 229.74 g/mol

[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride

CAS No.: 1609403-32-8

Cat. No.: VC2562002

Molecular Formula: C12H20ClNO

Molecular Weight: 229.74 g/mol

* For research use only. Not for human or veterinary use.

[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride - 1609403-32-8

Specification

CAS No. 1609403-32-8
Molecular Formula C12H20ClNO
Molecular Weight 229.74 g/mol
IUPAC Name 2-(3,5-dimethylphenoxy)-N-ethylethanamine;hydrochloride
Standard InChI InChI=1S/C12H19NO.ClH/c1-4-13-5-6-14-12-8-10(2)7-11(3)9-12;/h7-9,13H,4-6H2,1-3H3;1H
Standard InChI Key WOKRPBKZJOGTIP-UHFFFAOYSA-N
SMILES CCNCCOC1=CC(=CC(=C1)C)C.Cl
Canonical SMILES CCNCCOC1=CC(=CC(=C1)C)C.Cl

Introduction

Chemical Properties and Structure

[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride is a hydrochloride salt of the parent amine, [2-(3,5-dimethylphenoxy)ethyl]ethylamine. The following table presents the key chemical identifiers and properties of this compound:

PropertyValue
CAS Number1609403-32-8
Molecular FormulaC12H20ClNO
Molecular Weight229.74 g/mol
IUPAC Name2-(3,5-dimethylphenoxy)-N-ethylethanamine;hydrochloride
Standard InChIInChI=1S/C12H19NO.ClH/c1-4-13-5-6-14-12-8-10(2)7-11(3)9-12;/h7-9,13H,4-6H2,1-3H3;1H
Standard InChIKeyWOKRPBKZJOGTIP-UHFFFAOYSA-N
SMILESCCNCCOC1=CC(=CC(=C1)C)C.Cl

The structure of this compound consists of several key components that contribute to its chemical behavior and potential biological activity. The molecule features a 3,5-dimethylphenoxy group, which includes a benzene ring with methyl groups at positions 3 and 5. This group is connected via an ethoxy linker to an ethylamine moiety, forming the parent compound. The hydrochloride salt is formed by the addition of hydrochloric acid to the parent amine.

The phenoxy group provides lipophilicity to the molecule, potentially facilitating interaction with lipid membranes or hydrophobic binding pockets in proteins. The ethylamine moiety, being basic in nature, can participate in hydrogen bonding and electrostatic interactions with biological targets, which may contribute to the compound's potential pharmaceutical applications.

Synthesis and Preparation

General Synthetic Approach

The synthesis of [2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride typically involves a two-stage process. First, the parent amine [2-(3,5-dimethylphenoxy)ethyl]ethylamine is synthesized, followed by conversion to the hydrochloride salt through reaction with hydrochloric acid.

The formation of the hydrochloride salt is a common procedure in pharmaceutical chemistry, employed to enhance the stability and solubility of amine compounds in aqueous solutions. This property is particularly important for biological and pharmaceutical applications where water solubility is often a crucial factor.

Analytical Characterization

The analytical characterization of [2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride involves various spectroscopic and chromatographic techniques to confirm its identity, purity, and structural features. Common analytical methods might include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis

  • Infrared (IR) spectroscopy for functional group identification

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Elemental analysis for compositional verification

These analytical techniques provide complementary information that, when combined, offers a comprehensive characterization of the compound's structure and purity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator